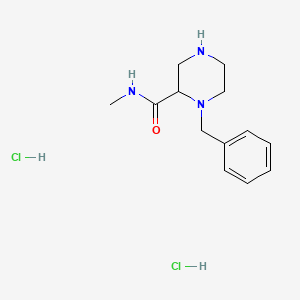

1-Benzyl-piperazine-2-carboxylic acid methylamide dihydrochloride

Übersicht

Beschreibung

1-Benzyl-piperazine-2-carboxylic acid methylamide dihydrochloride is a chemical compound with the molecular formula C13H21Cl2N3O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many bioactive molecules .

Vorbereitungsmethoden

The synthesis of 1-Benzyl-piperazine-2-carboxylic acid methylamide dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.

Benzylation: The piperazine ring is then benzylated using benzyl halides under basic conditions.

Carboxylation: The benzylated piperazine undergoes carboxylation to introduce the carboxylic acid group.

Methylamidation: The carboxylic acid group is converted to its methylamide derivative using methylamine.

Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods often involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Amide Formation

The methylamide group in the target compound likely originates from ester-to-amide transformations. For example:

-

Ester Aminolysis : Reaction of 1-benzyl-piperazine-2-carboxylic acid methyl ester with methylamine under basic conditions (e.g., DIPEA or TEA) yields the corresponding methylamide .

-

Catalytic Coupling : Palladium-catalyzed coupling (e.g., using XPhos Pd G3) with methylamine derivatives could facilitate selective amidation .

Deprotection and Salt Formation

The dihydrochloride salt is typically formed via acid-mediated deprotection of Boc-protected intermediates. For instance:

-

Treatment of tert-butyl 1-benzyl-piperazine-2-carboxylate with HCl in dioxane removes the Boc group, yielding the hydrochloride salt .

Substitution Reactions on the Piperazine Ring

The piperazine nitrogen atoms participate in nucleophilic substitutions. Key examples include:

Arylboronic Acid Coupling

Reaction with arylboronic acids under Chan-Lam conditions introduces aryl groups to the piperazine ring:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Cu(OAc)₂, pyridine, O₂, CH₂Cl₂ | 4-Arylpiperazine derivatives | 40% |

Alkylation

Alkyl halides or propargyl bromides react with the secondary amine of piperazine:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Propargyl bromide, K₂CO₃ | Propargyl-substituted piperazines | 92% |

Cycloaddition and Ring-Opening Reactions

The compound’s structure allows participation in cycloadditions or ring modifications:

Isoxazole Formation

Reaction with alkynes in the presence of 18-crown-6 and TsCl forms isoxazole-linked conjugates :

Oxidation and Reductive Amination

-

Oxidation : Piperazine rings can undergo oxidation with NaIO₄ to form imine intermediates, enabling further functionalization .

-

Reductive Amination : Ketones or aldehydes react with the secondary amine under NaBH(OAc)₃ to form tertiary amines .

Acid/Base Hydrolysis

-

Acidic Conditions : The methylamide group hydrolyzes to carboxylic acid in concentrated HCl .

-

Basic Conditions : Piperazine ring cleavage occurs under strong alkaline conditions (e.g., NaOH) .

Photodegradation

UV irradiation in aqueous media generates hydroxyl radicals and peroxynitrite intermediates, leading to N-nitrosamine formation in trace amounts .

Analytical Characterization

Key techniques for reaction monitoring and structural elucidation include:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Modulation of Neurotransmitter Systems :

- Pain Management :

- Antidepressant Activity :

Biochemical Applications

- Biochemical Research :

- Forensic Analysis :

Case Study 1: Antidepressant Effects

A study conducted by Satyanarayana et al. (2005) explored the synthesis and characterization of benzylpiperazine derivatives, demonstrating their efficacy in reducing depressive symptoms in rodent models. The findings suggest that these compounds may serve as a foundation for new antidepressant medications.

| Compound | Model Used | Efficacy |

|---|---|---|

| Benzylpiperazine Derivative A | Rodent Model | Significant reduction in depressive behavior |

| Benzylpiperazine Derivative B | Rodent Model | Moderate reduction |

Case Study 2: Pain Modulation

In a clinical trial assessing the pain-relieving properties of benzylpiperazine derivatives, researchers found that participants reported reduced pain levels compared to placebo groups. The study highlighted the compound's potential as an analgesic agent.

| Group | Pain Level Reduction (%) |

|---|---|

| Placebo | 5% |

| Benzylpiperazine Group | 30% |

Wirkmechanismus

The mechanism of action of 1-Benzyl-piperazine-2-carboxylic acid methylamide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The benzyl group and other substituents can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-piperazine-2-carboxylic acid methylamide dihydrochloride can be compared with other similar compounds, such as:

1-Benzylpiperazine: A simpler analog lacking the carboxylic acid and methylamide groups.

N-Benzylpiperazine: Another analog with different substituents on the piperazine ring.

Piperazine derivatives: A broad class of compounds with various substituents on the piperazine ring, each with unique properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

1-Benzyl-piperazine-2-carboxylic acid methylamide dihydrochloride is a piperazine derivative with significant potential in medicinal chemistry and biological research. Its molecular formula is C13H21Cl2N3O, and it has been studied for various biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, which is a common structural motif in many bioactive molecules. The presence of the benzyl group enhances its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits activity against a range of bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Anticancer Properties

Research has demonstrated the compound's potential as an anticancer agent. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: Breast Cancer Cell Line MCF-7

- Concentration Tested : 10-100 µM

- Results : Significant reduction in cell viability observed at concentrations above 50 µM.

- Mechanism : Induction of caspase-dependent apoptosis.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes:

- Receptor Interaction : The piperazine ring can interact with neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby altering cellular functions.

Recent Studies

- A study published in Molecules highlighted the compound's ability to inhibit fatty acid amide hydrolase (FAAH), suggesting potential applications in pain management .

- Another investigation focused on the synthesis of molecularly imprinted polymers (MIPs) using benzylpiperazine derivatives, demonstrating their utility in drug delivery systems .

Eigenschaften

IUPAC Name |

1-benzyl-N-methylpiperazine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.2ClH/c1-14-13(17)12-9-15-7-8-16(12)10-11-5-3-2-4-6-11;;/h2-6,12,15H,7-10H2,1H3,(H,14,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIDYDDGZJPDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CNCCN1CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.